molecular formula C21H31NO3S B1327352 Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898782-68-8

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate

Cat. No.: B1327352
CAS No.: 898782-68-8
M. Wt: 377.5 g/mol
InChI Key: DUHWTYQBTBHJQL-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate is a synthetic organic compound with the molecular formula C21H31NO3S. This compound is characterized by the presence of an ethyl ester group, a ketone functional group, and a thiomorpholine ring attached to a phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(thiomorpholinomethyl)benzaldehyde with an appropriate Grignard reagent to form the corresponding alcohol.

    Oxidation: The intermediate alcohol is then oxidized to form the ketone.

    Esterification: The final step involves the esterification of the ketone with ethyl octanoate under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate can be compared with similar compounds such as:

    Ethyl 8-oxo-8-[2-(morpholinomethyl)phenyl]octanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    Ethyl 8-oxo-8-[2-(piperidinylmethyl)phenyl]octanoate: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in this compound imparts unique chemical properties, such as increased lipophilicity and potential for sulfur-based interactions, which may enhance its biological activity compared to similar compounds.

Biological Activity

Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate, with the chemical formula C21H31NO3SC_{21}H_{31}NO_3S and CAS number 898782-68-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 377.54 g/mol
  • Purity : >95%
  • Boiling Point : Not specified
  • Density : 1.102 g/cm³
  • Refractive Index : 1.544

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

  • Lipophilicity : The octanoate moiety enhances lipophilicity, facilitating cell membrane penetration.
  • Thiomorpholine Group : This group may play a critical role in modulating enzyme activity or receptor binding, potentially influencing neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

Recent studies have indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL
  • Anti-inflammatory Effects : Preliminary in vitro studies suggest that the compound may reduce pro-inflammatory cytokine production, indicating potential use in treating inflammatory disorders.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition of growth at concentrations as low as 16 µg/mL for S. aureus, suggesting its potential as a therapeutic agent in infections caused by resistant strains.
  • Inflammation Model :
    In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, highlighting its anti-inflammatory potential.

Properties

IUPAC Name

ethyl 8-oxo-8-[2-(thiomorpholin-4-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-2-25-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-26-16-14-22/h7-10H,2-6,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWTYQBTBHJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643855
Record name Ethyl 8-oxo-8-{2-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-68-8
Record name Ethyl η-oxo-2-(4-thiomorpholinylmethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-{2-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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